5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
5-Chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a 4-propoxyphenyl group. The benzamide moiety is modified with a nitro group at the 2-position and a chlorine atom at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors and bioactive thiazole derivatives.
Properties
IUPAC Name |
5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-2-9-27-14-6-3-12(4-7-14)16-11-28-19(21-16)22-18(24)15-10-13(20)5-8-17(15)23(25)26/h3-8,10-11H,2,9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJALJITTRMKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The molecular formula of this compound is C19H16ClN3O4S. The structure includes a chlorinated benzene ring, a nitro group, and a thiazole moiety, which are known to influence biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that this compound demonstrates significant antitumor effects in vitro. In assays involving different cancer cell lines, the compound showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It displayed activity against several bacterial strains, suggesting potential use as an antibacterial agent .
The mechanism by which this compound exerts its effects is not fully understood; however, it is hypothesized to involve:
- DNA Binding : Studies have shown that compounds with similar structures can bind to DNA, particularly in the minor groove. This interaction may interfere with DNA replication and transcription processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Studies : A series of experiments on various cancer cell lines demonstrated that the compound effectively inhibited tumor growth in a dose-dependent manner. For instance:
- Antimicrobial Efficacy : The compound was tested against common pathogens and exhibited significant antibacterial activity at concentrations as low as 10 µg/mL .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamide-Thiazole Derivatives
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Structural and Functional Insights
Role of the Nitro Group :
The 2-nitro substituent in the target compound distinguishes it from analogues like the peptide-linked benzamide in (Compound 7), which lacks this group. The nitro group may enhance binding to enzymes (e.g., via dipole interactions or hydrogen bonding with active sites) and influence redox properties .
Impact of Alkoxy Substituents: Propoxy vs. Methoxy/Ethoxy: The 4-propoxyphenyl group in the target compound increases lipophilicity compared to methoxy () or ethoxy derivatives (, Compound 6). This could improve membrane permeability but may reduce aqueous solubility.
Halogen Effects: The 5-chloro substituent in the target compound is shared with N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), but the latter lacks the nitro group. Chlorine’s electron-withdrawing effect may stabilize the amide bond or modulate electronic interactions with biological targets .
Biological Activity Trends: Compounds with nitro groups (e.g., ) often exhibit higher binding affinities to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives .
Research Findings and Implications
- Crystallographic Data : The target compound’s structural relatives (e.g., ) form hydrogen-bonded dimers in crystal lattices, a feature critical for stabilizing molecular conformations and influencing solid-state properties .
- Synthetic Accessibility : The propoxyphenyl-thiazole moiety can be synthesized via nucleophilic substitution or Suzuki coupling, similar to methods described for methoxy and ethoxy analogues .
- Pharmacokinetic Considerations : The nitro group may confer metabolic stability but could pose toxicity risks, necessitating comparative studies with fluorine- or methoxy-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
